molecular formula C15H14N4O5 B12743824 Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl- CAS No. 132411-96-2

Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-

Cat. No.: B12743824
CAS No.: 132411-96-2
M. Wt: 330.30 g/mol
InChI Key: URUZEKFORFIVBU-UHFFFAOYSA-N
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Description

Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, is a complex organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring structure containing nitrogen atoms. Imidazolidinetrione derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperazine derivative with a suitable carbonyl compound, followed by cyclization to form the imidazolidinetrione ring. The reaction conditions often include the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of imidazolidinetrione derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen functionalities, while reduction may produce simpler imidazolidinone compounds.

Scientific Research Applications

Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

Imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, can be compared with other similar compounds, such as imidazolidine-2-thione and imidazole-2-thione derivatives. These compounds share structural similarities but differ in their chemical properties and applications. For example:

    Imidazolidine-2-thione: Known for its antimicrobial and antifungal activities.

    Imidazole-2-thione: Exhibits antioxidant and antihypertensive properties.

The uniqueness of imidazolidinetrione, (2-(2,3-dioxo-1-piperazinyl)ethyl)phenyl-, lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

References

  • Recent advances in the synthesis of imidazoles
  • Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives
  • Imidazolidinone - Wikipedia

Properties

CAS No.

132411-96-2

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

1-[2-(2,3-dioxopiperazin-1-yl)ethyl]-3-phenylimidazolidine-2,4,5-trione

InChI

InChI=1S/C15H14N4O5/c20-11-12(21)17(7-6-16-11)8-9-18-13(22)14(23)19(15(18)24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,20)

InChI Key

URUZEKFORFIVBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C(=O)N1)CCN2C(=O)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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